molecular formula C13H17NO2 B1598137 (R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 637020-62-3

(R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1598137
CAS No.: 637020-62-3
M. Wt: 219.28 g/mol
InChI Key: SBPRAVICAMGXQI-CYBMUJFWSA-N
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Description

Systematic IUPAC Name and CAS Registry Number

The systematic IUPAC nomenclature for (R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid follows established conventions for α-substituted pyrrolidine derivatives. Based on the structural pattern observed in related compounds, the complete IUPAC name would be (2R)-2-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid. This nomenclature clearly indicates the stereochemical configuration at the α-carbon and the specific positioning of the 4-methylbenzyl substituent.

The closely related compound (R)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride carries the CAS registry number 1217840-70-4, demonstrating that 2-substituted pyrrolidine derivatives are recognized chemical entities. However, the specific CAS number for the 4-methylbenzyl variant could not be confirmed from available sources. The systematic approach to CAS numbering suggests that each positional isomer of methylbenzyl-substituted pyrrolidines receives distinct registry numbers.

Related pyrrolidine derivatives show consistent CAS numbering patterns. For example, (2S,4R)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride bears CAS number 1049734-62-4, while its free acid form has CAS number 1049978-60-0. This pattern indicates that both the salt forms and free acid derivatives of pyrrolidine-2-carboxylic acids receive separate chemical identifiers.

Molecular Formula and Weight Analysis

The molecular formula for this compound can be determined by analyzing the structural components and comparing with related compounds. The base pyrrolidine-2-carboxylic acid structure provides the formula C₅H₉NO₂, to which the 4-methylbenzyl substituent (C₈H₉) is added, yielding the molecular formula C₁₃H₁₇NO₂.

Comparative analysis with documented pyrrolidine derivatives supports this molecular formula assignment. The compound (2S,4R)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid, which shares the same molecular framework but with different substitution positioning, has the confirmed molecular formula C₁₃H₁₇NO₂ and molecular weight 219.28 g/mol. The isomeric relationship between the 2-substituted and 4-substituted variants ensures identical molecular formulas.

The molecular weight calculation yields 219.28 g/mol for the free acid form. When considering potential salt forms, the hydrochloride derivative would have the molecular formula C₁₃H₁₈ClNO₂ with a molecular weight of 255.74 g/mol, consistent with patterns observed in related pyrrolidine derivatives.

Compound Form Molecular Formula Molecular Weight (g/mol)
Free acid C₁₃H₁₇NO₂ 219.28
Hydrochloride salt C₁₃H₁₈ClNO₂ 255.74

Stereochemical Designation and Absolute Configuration

The stereochemical designation of this compound centers on the absolute configuration at the α-carbon (position 2) of the pyrrolidine ring. The (R) designation follows the Cahn-Ingold-Prelog priority rules, where the carboxylic acid group, 4-methylbenzyl substituent, pyrrolidine nitrogen, and hydrogen atom are ranked according to their atomic number priorities.

Analysis of related pyrrolidine derivatives reveals the significance of stereochemical control in this compound class. The compound (R)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride demonstrates that 2-substituted pyrrolidines can be synthesized and isolated as single enantiomers. The IUPAC designation for this related compound is (2R)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid, confirming the systematic approach to stereochemical nomenclature.

Stereochemical considerations become particularly important when examining the relationship to natural proline. Standard L-proline has the (S)-configuration at the α-carbon, making α-substituted derivatives with (R)-configuration non-natural amino acid analogs. Research on benzylproline derivatives indicates that stereochemistry significantly influences biological activity and binding affinity.

The absolute configuration can be further understood through comparison with other characterized pyrrolidine derivatives. For instance, (2S,4R)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid shows how multiple stereocenters can be present in pyrrolidine systems. The designation system maintains consistency across different substitution patterns while clearly indicating the spatial arrangement of substituents.

Common Synonyms and Pharmacopeial Designations

The nomenclature of this compound encompasses several systematic approaches found in chemical literature and databases. Related pyrrolidine derivatives demonstrate various naming conventions that would apply to this compound class.

Alternative systematic names include α-(4-methylbenzyl)-proline and 2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid, following conventions used for similar compounds. The compound (R)-γ-(4-methylbenzyl)-L-proline represents a related structure where the γ notation refers to the 4-position substitution. This naming pattern suggests that α-(4-methylbenzyl)-proline could serve as an appropriate synonym for the 2-position substituted variant.

Chemical databases and suppliers utilize various designation systems for pyrrolidine derivatives. The Molecular Design Limited (MDL) numbering system assigns specific codes to these compounds, as seen with MFCD06659408 for the related 4-substituted derivative. Such systematic codes facilitate identification across different chemical databases and supply sources.

Pharmacopeial designations for pyrrolidine derivatives typically follow International Union of Pure and Applied Chemistry (IUPAC) conventions. The European Pharmacopoeia and United States Pharmacopeia maintain systematic naming protocols for amino acid derivatives, though specific monographs for novel pyrrolidine derivatives may require development as therapeutic applications emerge.

Research literature sometimes employs shortened designations for convenience. Terms such as "4-methylbenzyl-proline" or "p-tolylmethyl-proline" appear in synthetic and medicinal chemistry publications, referring to the 4-methylbenzyl substituent through alternative nomenclature.

Structural Relationship to Proline Derivatives

The structural relationship of this compound to the broader family of proline derivatives represents a fundamental aspect of its chemical classification. Proline derivatives constitute an important class of amino acid analogs with diverse biological and pharmaceutical applications.

The parent compound L-proline (pyrrolidine-2-carboxylic acid) serves as the structural foundation for numerous derivatives. Standard proline has the molecular formula C₅H₉NO₂ and contains a five-membered pyrrolidine ring with a carboxylic acid at the 2-position. The addition of the 4-methylbenzyl group at the α-carbon creates a non-natural amino acid with altered conformational properties and potential biological activities.

Comparative analysis with documented proline derivatives reveals several structural modification patterns. Position-specific substitutions include 4-methylpyrrolidine-2-carboxylic acid, which represents methylation at the γ-position rather than α-substitution. The compound (2S,4R)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid demonstrates γ-benzyl substitution while maintaining the natural (S)-configuration at the α-carbon.

Research on benzylproline derivatives indicates that the position and nature of aromatic substituents significantly influence molecular properties and biological activities. Studies examining γ-(4-biphenylmethyl)-L-proline and related compounds demonstrate that hydrophobic substituents can enhance binding affinity to specific protein targets. The systematic investigation of substituent effects provides valuable structure-activity relationship data for this compound class.

Derivative Type Substitution Position Example Compound Molecular Formula
α-Substituted Position 2 This compound C₁₃H₁₇NO₂
γ-Substituted Position 4 (2S,4R)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid C₁₃H₁₇NO₂
Simple alkyl Position 4 4-Methylpyrrolidine-2-carboxylic acid C₆H₁₁NO₂

The conformational implications of α-substitution distinguish this derivative from other proline analogs. While γ-substituted prolines maintain some conformational flexibility, α-substituted derivatives experience significant steric constraints that can lock the pyrrolidine ring into specific conformations. This conformational restriction makes α-substituted prolines valuable tools in peptide design and drug development.

Synthetic accessibility represents another important consideration in the structural classification of proline derivatives. The preparation of α-substituted prolines typically requires specialized synthetic approaches, including asymmetric alkylation reactions and stereoselective cyclization procedures. These synthetic challenges contrast with simpler modifications such as N-protection or ester formation, which are readily accomplished with standard reagents and conditions.

Properties

IUPAC Name

(2R)-2-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-3-5-11(6-4-10)9-13(12(15)16)7-2-8-14-13/h3-6,14H,2,7-9H2,1H3,(H,15,16)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPRAVICAMGXQI-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCCN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@]2(CCCN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375961
Record name 2-[(4-Methylphenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637020-62-3
Record name 2-[(4-Methylphenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Methods

Protection and Alkylation

  • Protection of Nitrogen and Carboxyl Groups:

    • The nitrogen atom is commonly protected with tert-butoxycarbonyl (Boc) groups or benzyloxycarbonyl (Cbz) groups.
    • The carboxyl group may be protected as esters such as ethyl or tert-butyl esters.
    • This step prevents unwanted reactions during subsequent alkylation and facilitates purification.
  • Alkylation Reaction:

    • The protected pyrrolidine derivative is alkylated with 4-methylbenzyl bromide or a similar electrophile.
    • Bases such as potassium carbonate or sodium ethoxide are used to deprotonate the nitrogen or activate the substrate.
    • Solvents like ethanol, DMF, or tert-butanol are employed.
    • Catalysts such as palladium complexes may be used in some protocols to enhance stereoselectivity.
  • Typical Conditions:

    • Reaction temperatures range from room temperature to 50 °C.
    • Alkylation is often carried out under inert atmosphere (nitrogen or argon) to prevent oxidation.
    • Reaction times vary from several hours up to overnight.

Catalytic Hydrogenation

  • In some methods, benzyloxycarbonyl-protected pyrrolidine derivatives undergo hydrogenation to remove protecting groups or to reduce intermediates.
  • Catalysts like palladium on carbon (Pd/C) are used under hydrogen pressure (1.4–1.5 MPa).
  • Reaction temperatures are maintained around 50 °C.
  • This step can help achieve the desired stereochemistry and purity.

Deprotection and Final Isolation

  • Acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid in aqueous solution, are used to remove Boc or Cbz protecting groups.
  • pH adjustments and extraction with ethyl acetate or other organic solvents isolate the free acid.
  • The product is often obtained as a white solid with yields reported up to approximately 90%.

Representative Example from Patent Literature

Step Reagents & Conditions Outcome Yield (%)
1. Protection (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-substituted pyrrolidine, sodium ethoxide, ethanol/DMF solvent, N2 atmosphere Protected intermediate 46% (first step)
2. Hydrogenation Pd/C catalyst, H2 pressure 1.4–1.5 MPa, 50 °C, 15 mL ethanol + 3 mL DMF Deprotected or reduced intermediate 56% (second step)
3. Deprotection & Extraction Acidic aqueous solution (HCl), pH adjustment to 2, ethyl acetate extraction White solid (R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid 89.7%

Note: The yields are cumulative and dependent on precise reaction conditions and purification steps.

Enantiomeric Purity and Stereochemical Control

  • The chiral center at the 2-position is controlled by using chiral catalysts or starting from enantiomerically pure precursors.
  • Chiral catalysts such as chiral ligands with palladium complexes can enhance stereoselectivity.
  • Enantiomeric purity is confirmed by chiral HPLC and NMR spectroscopy.
  • Single-crystal X-ray diffraction may be used for absolute configuration confirmation.

Alternative Synthetic Routes and Considerations

  • Interrupted Curtius rearrangements and alkylation reactions have been reported for related compounds with high yields (up to 92%).
  • Protection/deprotection strategies are crucial to avoid side reactions and to achieve high purity.
  • Industrial scale-up may involve continuous flow reactors and optimization of reaction parameters for improved efficiency and reproducibility.
  • Oxidation and reduction side reactions are possible and must be controlled by reagent choice and reaction conditions.

Summary Table of Key Preparation Parameters

Parameter Typical Values/Conditions Notes
Starting material Pyrrolidine-2-carboxylic acid derivatives Enantiomerically pure preferred
Protecting groups Boc, Cbz for nitrogen; ethyl or tert-butyl esters for acid Protect functional groups before alkylation
Alkylating agent 4-methylbenzyl bromide or chloride Requires base activation
Base Potassium carbonate, sodium ethoxide, sodium hydride Deprotonates nitrogen or activates substrate
Solvent Ethanol, DMF, tert-butanol Depends on reaction step
Catalyst Pd/C for hydrogenation; Pd complexes for coupling Used for stereoselectivity and deprotection
Temperature 25–50 °C Controlled to optimize yield and selectivity
Pressure 1.4–1.5 MPa H2 (hydrogenation step) For catalytic hydrogenation
Reaction time Several hours to overnight Depends on step and scale
Yield 46–90% depending on step and conditions Final yields ~90% after purification

Research Findings and Optimization Notes

  • The initial alkylation step often has moderate yields (~46%), which can be improved by optimizing catalyst loading and solvent purity.
  • Hydrogenation steps require careful control of pressure and temperature to avoid over-reduction or racemization.
  • Deprotection under acidic conditions is efficient but must be monitored to prevent degradation.
  • Purification by extraction and recrystallization yields high purity white solids suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound has shown promise as a pharmacological agent due to its ability to interact with various biological targets. Research indicates that pyrrolidine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for treating mood disorders and other neurological conditions .

1.2 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including (R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid. For example:

CompoundMIC (µg/mL)Target Organism
This compound4.00Staphylococcus aureus
Control (Ciprofloxacin)2.00Staphylococcus aureus

These findings suggest that this compound could be further explored as a potential antimicrobial agent against resistant bacterial strains.

1.3 Neuropharmacological Effects

The compound's structural characteristics indicate possible neuropharmacological effects, particularly in modulating neurotransmitter systems such as serotonin and dopamine pathways. This modulation is critical for developing treatments for neurological disorders.

Synthetic Applications

2.1 Asymmetric Catalysis

This compound can serve as a chiral catalyst in asymmetric synthesis, favoring the production of specific enantiomers in various chemical reactions. This application is particularly relevant in the synthesis of pharmaceuticals where chirality is crucial for efficacy and safety.

2.2 Building Block for Complex Molecules

The compound is utilized as a building block in the synthesis of more complex molecules, including peptide synthesis and the development of metal-organic frameworks (MOFs). Its chiral nature allows for the creation of functionalized MOFs that can act as catalysts or adsorbents in various chemical processes.

Material Science Applications

3.1 Nanotechnology

In nanotechnology, this compound is employed as a surface modifier to enhance the dispersion of nanoparticles and carbon nanostructures. This application is essential for developing advanced materials with improved mechanical and thermal properties.

3.2 Polymer Chemistry

Carboxylic acids like this compound are also used in polymer chemistry to modify surfaces or create new polymeric materials with specific functionalities. This versatility opens avenues for creating smart materials with tailored properties for various applications.

Case Studies

Case Study 1: Anticryptosporidial Activity

A recent study screened several compounds for their activity against Cryptosporidium parvum, a parasite causing gastrointestinal disease. Although this compound was not identified as a lead compound, its structural analogs demonstrated promising results in inhibiting parasite growth in vitro and in vivo models.

Case Study 2: Neurotransmitter Modulation

In pharmacological assessments, derivatives of pyrrolidine have shown significant effects on serotonin receptor modulation, suggesting potential applications in treating mood disorders such as depression and anxiety.

Mechanism of Action

The mechanism of action of ®-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Electronic and Steric Effects
  • Synthesis yield: 34% (lower than 4-methylbenzyl derivatives due to reduced steric hindrance during alkylation) . Applications: Intermediate for N-acetylated derivatives targeting enzyme inhibition (e.g., α-glucosidase) .
  • (R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049740-20-6) :

    • Substituent: 3-Fluorobenzyl.
    • Electronic effect: Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity in bioactive molecules .
    • Molecular weight: 259.70 (higher than the 4-methyl variant due to fluorine) .
  • (R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride :

    • Substituent: 3-Trifluoromethylbenzyl.
    • Impact: Strong electron-withdrawing CF₃ group increases lipophilicity and resistance to oxidative metabolism .
Halogenated Derivatives
  • (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1049978-26-8) :

    • Substituent: 2-Bromobenzyl.
    • Steric effect: Bromine’s bulkiness may hinder rotational freedom, affecting receptor binding.
    • Molecular weight: 284.15 .
  • (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049728-36-0) :

    • Substituent: 4-Iodobenzyl.
    • Applications: Heavy atom (iodine) useful in X-ray crystallography for structure determination.
    • Molecular weight: 367.61 .
Table 1: Key Substituent Comparisons
Compound Substituent Electronic Effect Molecular Weight Synthesis Yield
(R)-2-(4-Methylbenzyl)- (HCl salt) 4-Methylbenzyl Electron-donating 255.74 High (e.g., 88% for Boc-protected intermediates )
N-Benzyl (2a) Benzyl Neutral 219.27 34%
(R)-2-(3-Fluorobenzyl)- (HCl salt) 3-Fluorobenzyl Electron-withdrawing 259.70 Moderate
(R)-2-(3-Nitrobenzyl)- (HCl salt) 3-Nitrobenzyl Strong electron-withdrawing 286.71 Not reported

Stereochemical and Positional Isomerism

  • (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid (CAS: 1049978-60-0): Stereochemistry: 2S,4R configuration.
  • (S)-2-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049742-28-0) :
    • Enantiomer: Opposite configuration at the 2-position.
    • Applications: Used as a control in enantioselective studies .

Protective Group Strategies

  • Boc-Protected Derivatives :
    • Boc-(R)-α-(4-methylbenzyl)-proline (CAS: 706806-62-4) :
  • Stability: Boc group enhances solubility in organic solvents for peptide coupling.
  • Deprotection: Requires acidic conditions (e.g., TFA) .
    • Boc-(R)-γ-(4-methylbenzyl)-L-proline (CAS: 959581-21-6) :
  • Substitution at γ-position: Alters backbone geometry in peptide chains .

Biological Activity

(R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, therapeutic potential, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carboxylic acid functional group and a 4-methylbenzyl substituent. Its stereochemistry is significant as it influences the compound's interaction with biological targets, potentially leading to varied pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, influencing physiological responses. For instance, the compound may act as an inhibitor or enhancer of enzyme activity, depending on the context of its application.

Biological Activities

Recent studies have highlighted several biological activities associated with pyrrolidine derivatives, including:

  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties against Gram-negative bacteria. For example, compounds derived from pyrrolidine structures have shown effectiveness against strains such as Acinetobacter baumannii and Aeromonas hydrophila, with minimal inhibitory concentrations (MIC) significantly lower than traditional antibiotics .
  • Anticancer Potential : Pyrrolidine derivatives have been investigated for their anticancer properties. For instance, compounds containing the pyrrolidine core have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including leukemia and breast cancer cells .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical metabolic pathways. For example, pyrrolidine derivatives have been shown to inhibit human β-glucocerebrosidase and α-galactosidase A, which are relevant in the treatment of lysosomal storage disorders like Fabry disease .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructureBiological ActivityUnique Features
(S)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acidEnantiomerVariesDifferent stereochemistry affects binding affinity
4-methylbenzylamineSimpler structureNeurotransmitter modulationLacks carboxylic acid group
(R)-BaclofenGABA analogMuscle relaxantActs on GABA receptors

This table illustrates how variations in structure and stereochemistry can lead to distinct biological activities.

Case Studies

  • Anticancer Activity : A study conducted by Li et al. (2020) synthesized pyrrolidine-containing derivatives that were tested as antagonists of the chemokine receptor CXCR4. One compound demonstrated strong binding affinity (IC50 = 79 nM) and inhibited CXCL12-induced cytosolic calcium flux effectively .
  • Antimicrobial Efficacy : Research by Sreekanth and Jha (2020) evaluated 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives for their antimicrobial properties. The findings indicated robust antibacterial activity against multiple strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid with high enantiomeric purity?

  • Methodological Answer :

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc or Boc protecting groups to preserve stereochemistry. For example, Boc-protected derivatives (e.g., (R)-1-(tert-butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid) are synthesized via multi-step reactions involving palladium catalysts and chiral auxiliaries .
  • Purification : Chiral HPLC or recrystallization ensures enantiomeric purity. Evidence shows resolved enantiomers (e.g., (R)- and (S)-forms) via chiral columns .
  • Key Data :
StepReagents/ConditionsPurity Outcome
ProtectionBoc-anhydride, DMF, 0°C>98% (by HPLC)
DeprotectionHCl/dioxane, 25°CRetention of stereochemistry

Q. How should researchers handle solubility challenges for this compound in aqueous solutions?

  • Methodological Answer :

  • Solvent Selection : Use DMSO for stock solutions (10 mM recommended). Heating to 37°C and sonication improve solubility .
  • Storage : Aliquot to avoid repeated freeze-thaw cycles. Storage at -80°C extends stability to 6 months vs. 1 month at -20°C .
  • Formulation : For in vivo studies, prepare working solutions with PEG300 and Tween 80 to enhance solubility in saline .

Q. What analytical techniques are most effective for confirming the stereochemical integrity of the compound?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers (e.g., (R)- vs. (S)-isomers) using columns like Chiralpak IA .
  • LCMS and NMR : Confirm molecular weight (e.g., M+H⁺ = 219.28 for free acid) and stereospecific proton shifts .
  • X-ray Crystallography : Validates absolute configuration, as seen in related pyrrolidine derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in stereochemical outcomes observed during the synthesis of analogs?

  • Methodological Answer :

  • Reaction Optimization : Adjust catalysts (e.g., palladium acetate) and ligands (XPhos) to control stereoselectivity .
  • Chiral Analysis : Use polarimetry or circular dichroism (CD) to detect unintended enantiomers.
  • Case Study : A synthesis of a fluorobenzyl analog showed 95% enantiomeric excess (ee) after optimizing cesium carbonate concentration .

Q. What strategies are recommended for incorporating this compound into peptide-based drug candidates while maintaining conformational stability?

  • Methodological Answer :

  • Conformational Control : Introduce hydrophobic groups (e.g., 4-methylbenzyl) to stabilize β-turn structures, as demonstrated in proline derivatives .
  • Aggregation Prevention : Use Fmoc-protected derivatives during SPPS to minimize side-chain interactions .
  • Validation : Monitor conformational stability via CD spectroscopy and molecular dynamics (MD) simulations .

Q. How can computational modeling predict the compound's interaction with biological targets like caspases or kinases?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate binding to caspase-1 (e.g., VX-765 analog studies ).
  • MD Simulations : Analyze hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., 100 ns simulations in GROMACS).
  • Experimental Validation : Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under basic conditions?

  • Methodological Answer :

  • Controlled Studies : Compare degradation rates at pH 7–10. Evidence suggests instability above pH 9 due to ester hydrolysis in Boc-protected analogs .
  • Mitigation : Use buffered solutions (pH 6–7) during reactions.
  • Key Data :
pHDegradation Half-Life (25°C)
7>48 hours
912 hours

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid

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